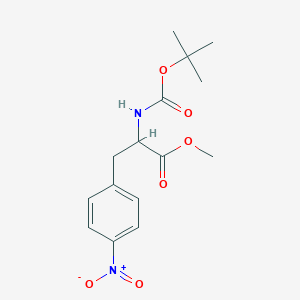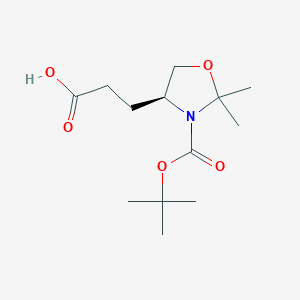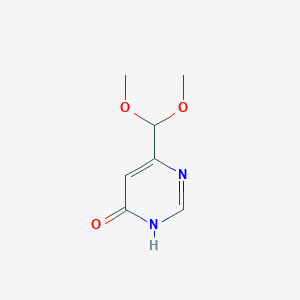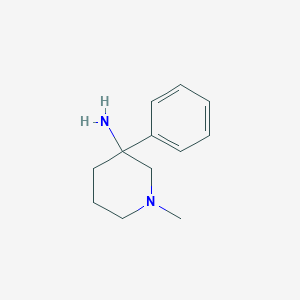![molecular formula C31H35ClN2O2RuS B8759761 RuCl(p-cymene)[(R,R)-Ts-DPEN]](/img/structure/B8759761.png)
RuCl(p-cymene)[(R,R)-Ts-DPEN]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RuCl(p-cymene)[(R,R)-Ts-DPEN] is a complex organometallic compound It features a ruthenium center coordinated to a p-cymene ligand, a chloro ligand, and a chiral diamine ligand derived from p-toluenesulfonyl and diphenylethanediamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of (R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine with a ruthenium precursor such as [RuCl2(p-cymene)]2. The reaction is usually carried out in an inert atmosphere, often under nitrogen or argon, and in the presence of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the stability of the compound during production.
化学反応の分析
Types of Reactions
RuCl(p-cymene)[(R,R)-Ts-DPEN] can undergo various types of reactions, including:
Substitution Reactions: The chloro ligand can be substituted with other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The ruthenium center can participate in redox reactions, altering its oxidation state.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations, including hydrogenation and transfer hydrogenation reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and hydrogen sources. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product would be a new ruthenium complex with the substituted ligand. In catalytic reactions, the products would be the transformed organic molecules resulting from the catalytic process.
科学的研究の応用
Chemistry
In chemistry, RuCl(p-cymene)[(R,R)-Ts-DPEN] is used as a catalyst in various organic reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology and Medicine
While specific biological and medical applications are less documented, organometallic ruthenium complexes, in general, have been explored for their potential as anticancer agents. The unique properties of ruthenium complexes, such as their ability to interact with biological molecules, make them promising candidates for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties can be leveraged to improve the efficiency and selectivity of industrial chemical processes.
作用機序
The mechanism of action of RuCl(p-cymene)[(R,R)-Ts-DPEN] in catalytic reactions typically involves the coordination of substrates to the ruthenium center. This coordination activates the substrates, facilitating their transformation into products. The chiral diamine ligand plays a crucial role in inducing enantioselectivity in asymmetric reactions, ensuring the formation of enantiomerically pure products .
類似化合物との比較
Similar Compounds
[RuCl2(p-cymene)]2: A dimeric precursor often used in the synthesis of various ruthenium complexes.
®-RuCl(p-cymene)(BINAP): Another chiral ruthenium complex used in asymmetric catalysis.
[RuCl2(η6-p-cymene)] complexes: A class of compounds with similar structural features and catalytic properties.
Uniqueness
RuCl(p-cymene)[(R,R)-Ts-DPEN] is unique due to its chiral diamine ligand, which imparts enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.
特性
分子式 |
C31H35ClN2O2RuS |
|---|---|
分子量 |
636.2 g/mol |
IUPAC名 |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 |
InChIキー |
AZFNGPAYDKGCRB-AGEKDOICSA-M |
異性体SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.Cl[Ru+] |
正規SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


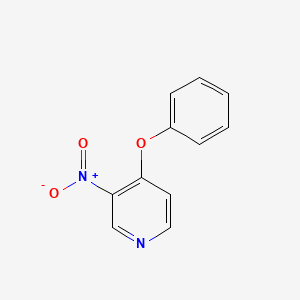
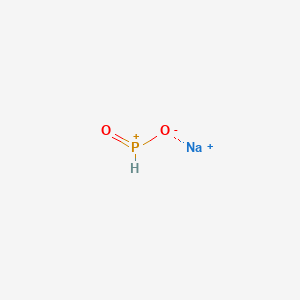
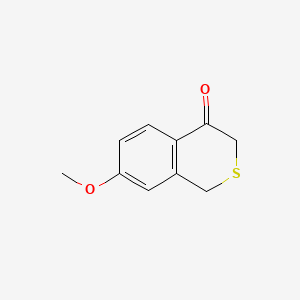
![N-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B8759707.png)

![(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)acetic acid](/img/structure/B8759720.png)
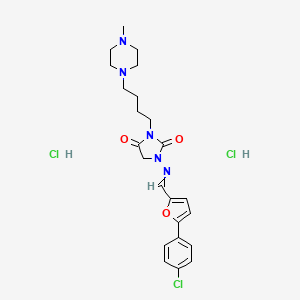
![2-(5-Bromopyridin-2-yl)benzo[d]thiazole](/img/structure/B8759730.png)
![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide](/img/structure/B8759736.png)
